4-Ethoxy-2-ethylbenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-2-ethylbenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused with an oxazole ring, with ethoxy and ethyl substituents at the 4 and 2 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-ethylbenzo[d]oxazole typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones. One common method is the reaction of 2-aminophenol with 4-ethoxyacetophenone under acidic conditions to form the desired benzoxazole derivative. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sulfuric acid, and the mixture is heated under reflux conditions for several hours to achieve cyclization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. For example, the use of solid acid nanocatalysts has been reported to enhance the yield and reduce reaction times. The reaction is typically conducted in a solvent such as ethanol or water, and the product is purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2-ethylbenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different substituents.
Reduction: Reduction reactions can lead to the formation of reduced benzoxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
4-Ethoxy-2-ethylbenzo[d]oxazole has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, antibacterial, and antifungal activities.
Biological Studies: The compound is studied for its interactions with biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-ethylbenzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxybenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
- 2-Methoxy-5-chlorobenzo[d]oxazole
Uniqueness
4-Ethoxy-2-ethylbenzo[d]oxazole is unique due to its specific substituents, which confer distinct chemical and biological properties. The ethoxy and ethyl groups enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-ethoxy-2-ethyl-1,3-benzoxazole |
InChI |
InChI=1S/C11H13NO2/c1-3-10-12-11-8(13-4-2)6-5-7-9(11)14-10/h5-7H,3-4H2,1-2H3 |
InChI Key |
PDQFMDHBRSUSSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(O1)C=CC=C2OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.